![molecular formula C18H18F3N5 B10940133 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940133.png)
N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring and a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, which are then coupled together under specific conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Preparation of Pyrimidine Intermediate: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling Reaction: The final step involves the coupling of the pyrazole and pyrimidine intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-PHENYL-2-PYRIMIDINYL]AMINE: Lacks the trifluoromethyl group, which may affect its biological activity.
N-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE: Lacks the methyl group on the pyrazole ring, which may influence its chemical reactivity.
Uniqueness
The presence of both the trifluoromethyl group and the methyl group on the pyrazole ring in N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-PHENYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE makes it unique
Properties
Molecular Formula |
C18H18F3N5 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H18F3N5/c1-3-26-12(2)14(11-23-26)10-22-17-24-15(13-7-5-4-6-8-13)9-16(25-17)18(19,20)21/h4-9,11H,3,10H2,1-2H3,(H,22,24,25) |
InChI Key |
DVYNJXBKCMIKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3)C |
Origin of Product |
United States |
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